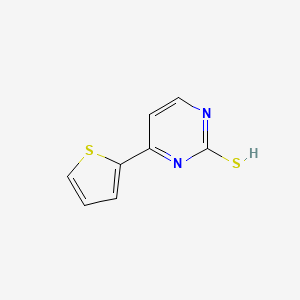

4-thiophen-2-ylpyrimidine-2-thiol

Description

Significance of Heterocyclic Chemistry in Contemporary Molecular Design

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to molecular design. openaccessjournals.comrroij.com Their presence is ubiquitous in nature, forming the core of essential biomolecules like DNA, RNA, vitamins, and hormones. ijsrtjournal.comnih.gov In medicinal chemistry, heterocyclic scaffolds are of paramount importance; it is estimated that over 85% of all biologically active chemical entities contain a heterocycle. nih.gov This is because the inclusion of heteroatoms such as nitrogen, sulfur, and oxygen imparts unique physicochemical properties, including polarity, solubility, and the capacity for hydrogen bonding. openaccessjournals.comnih.gov These properties allow for the fine-tuning of a molecule's interaction with biological targets, which is crucial for developing effective therapeutic agents. rroij.comnih.gov The versatility of heterocyclic compounds also extends to materials science, where they are integral to the development of conducting polymers, organic semiconductors, and functional dyes. openaccessjournals.com

Overview of Pyrimidine (B1678525) Derivatives in Chemical and Biological Systems

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a cornerstone of both biological systems and synthetic chemistry. wjarr.comorientjchem.org Its most notable role is as a fundamental component of the nucleobases cytosine, thymine, and uracil, which are essential building blocks of the nucleic acids DNA and RNA. wjarr.comgrowingscience.com Beyond their biological significance, pyrimidine derivatives exhibit a vast spectrum of pharmacological activities. wjarr.comresearchgate.net This has made the pyrimidine nucleus a highly attractive scaffold for researchers in medicinal chemistry, leading to the development of drugs with anticancer, antiviral, antibacterial, anti-inflammatory, and antifungal properties. wjarr.comresearchgate.netorientjchem.org The synthesis of pyrimidine derivatives is a well-established field, with numerous methods available to create a diverse range of functionalized molecules, further cementing their importance in drug discovery. wjarr.comgrowingscience.com

Role of Thiophene (B33073) Derivatives in Organic Synthesis and Functional Materials

Thiophene, a five-membered aromatic ring containing a sulfur atom, is another critical building block in the world of organic chemistry. bohrium.comnih.gov The thiophene moiety is found in numerous pharmaceuticals, where it often serves as a bioisostere for a benzene (B151609) ring, meaning it can replace the benzene ring without a significant loss of biological activity. wikipedia.org This substitution can favorably alter a drug's metabolic profile and properties. Thiophene and its derivatives are key components in a variety of drugs, including anti-inflammatory agents, antiasthmatics, and anticancer drugs. nih.govnih.govmdpi.com In the realm of materials science, thiophene-based compounds are prized for their electronic and optical properties. researchgate.netunibo.it They are extensively used in the creation of organic electronics such as organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and solar cells. nih.govresearchgate.net

Contextualization of 4-Thiophen-2-ylpyrimidine-2-thiol as a Privileged Scaffold

The compound this compound is a prime example of a "privileged scaffold." This term refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. researchgate.netnih.govrsc.org The combination of the thiophene ring and the pyrimidine-2-thiol (B7767146) core in a single molecule is believed to produce synergistic effects, enhancing its biological and chemical utility.

The thieno[2,3-d]pyrimidine (B153573) system, a fused version of the two rings, is considered a bio-isostere of purine (B94841), a key component of DNA and RNA, which helps explain its broad biological relevance. nih.govnih.gov The presence of the thiol (-SH) group at the 2-position of the pyrimidine ring provides an additional site for chemical modification and interaction. nih.gov This allows for further functionalization and the ability to influence oxidative processes within biological systems. nih.gov The fusion of these two important heterocyclic systems creates a molecule with a unique three-dimensional structure and electronic distribution, making it a subject of intense research interest.

Research Significance and Scope of Investigation

The scientific interest in this compound and its derivatives is driven by their potential applications across diverse fields. In medicinal chemistry, these compounds have been investigated for their anticancer properties. nih.gov Research has shown that derivatives of thieno[2,3-d]pyrimidine can act as kinase inhibitors, which are crucial targets in cancer therapy, and can induce cell death in cancer cells. nih.gov

Beyond medicine, these compounds have shown significant promise as corrosion inhibitors for metals. Studies have demonstrated that pyrimidine-2-thione derivatives can effectively protect mild steel in acidic environments by adsorbing onto the metal surface and hindering the corrosion process. rsc.org The presence of sulfur and nitrogen atoms, along with π-electrons in the aromatic rings, facilitates strong adsorption onto metal surfaces. nih.govresearchgate.net

Current research focuses on synthesizing new derivatives, exploring their full range of biological activities, and understanding their mechanisms of action at a molecular level. The scope of investigation includes expanding their therapeutic potential, developing more efficient synthesis methods, and exploring their use in creating novel functional materials.

Compound Properties and Research Data

Below are tables summarizing key information and research findings related to this compound and its related structures.

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | 4-(thiophen-2-yl)pyrimidine-2-thiol |

| Molecular Formula | C₈H₆N₂S₂ |

| Molecular Weight | 194.28 g/mol |

| Canonical SMILES | C1=CSC(=C1)C2=NC(=S)NC=C2 |

| InChI Key | UQJHJAXQJRXHRE-UHFFFAOYSA-N |

Table 2: Investigated Applications of Thiophene-Pyrimidine Derivatives

| Application Area | Research Focus | Key Findings | Citations |

| Medicinal Chemistry | Anticancer Agents | Derivatives show cytotoxic effects against cancer cell lines like MCF-7 and HepG-2; act as kinase inhibitors. | nih.govnih.govresearchgate.net |

| Materials Science | Corrosion Inhibition | Pyrimidine-2-thione derivatives effectively inhibit mild steel corrosion in acidic media by forming an adsorbed protective layer. | rsc.orgwhiterose.ac.uk |

Structure

3D Structure

Properties

IUPAC Name |

4-thiophen-2-ylpyrimidine-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S2/c11-8-9-4-3-6(10-8)7-2-1-5-12-7/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUPBWKUWAKTQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=NC=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)C2=NC(=NC=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Thiophen 2 Ylpyrimidine 2 Thiol and Its Analogs

Classical Cyclization Approaches to Pyrimidine-2-thiols

The construction of the pyrimidine-2-thiol (B7767146) ring system has traditionally relied on well-established cyclocondensation reactions. These methods, while robust, often involve harsh reaction conditions and lengthy procedures.

A prevalent and classical method for synthesizing 4,6-disubstituted-pyrimidine-2-thiols is the acid- or base-catalyzed cyclocondensation reaction between an α,β-unsaturated ketone (a chalcone) and thiourea (B124793). researchgate.net This approach is a variant of the renowned Biginelli reaction.

The synthesis of the target compound, 4-thiophen-2-ylpyrimidine-2-thiol, or its analogs, begins with the preparation of a suitable chalcone (B49325) precursor. This is typically achieved through a Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with an aldehyde. pnrjournal.com For the synthesis of thiophene-bearing pyrimidines, a key intermediate is a chalcone derived from thiophene-2-carbaldehyde (B41791) and a substituted acetophenone. pnrjournal.comresearchgate.net

The general reaction scheme involves the reaction of a thiophene-containing chalcone with thiourea. The basic conditions, often using sodium or potassium hydroxide (B78521) in an alcoholic solvent like ethanol (B145695), facilitate the Michael addition of thiourea to the chalcone, followed by an intramolecular cyclization and dehydration to yield the final dihydropyrimidine-2-thiol, which can be aromatized to the pyrimidine-2-thiol. acs.orgnih.gov For instance, thiophene-substituted chalcones have been cyclized with guanidine (B92328) (a close analog of thiourea) in the presence of potassium hydroxide to yield the corresponding 2-aminopyrimidines, which can be conceptually extended to 2-thiols using thiourea. researchgate.net

A study detailed the synthesis of (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one and its subsequent cyclization with thiourea to form 4-(pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol, a close analog of the title compound. researchgate.net This highlights the versatility of the chalcone-thiourea pathway for accessing variously substituted thiophen-2-ylpyrimidine-2-thiols.

Table 1: Examples of Chalcone-Thiourea Condensation for Pyrimidine-2-thiol Analogs

| Chalcone Precursor | Reagent | Conditions | Product | Ref |

|---|---|---|---|---|

| 1-Aryl-3-(thiophen-2-yl)prop-2-en-1-one | Thiourea | NaOH, Ethanol, Reflux | 4-Aryl-6-(thiophen-2-yl)pyrimidine-2-thiol | pnrjournal.com |

| 1-(Pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one | Thiourea | KOH, Ethanol, Reflux | 4-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol | researchgate.net |

| 1,3-Diaryl-2-propene-1-one | Thiourea | Solid-phase, Microwave | 4,6-Diarylpyrimidine-2(1H)-thiol | tubitak.gov.tr |

This table is interactive and can be sorted by column headers.

Beyond the chalcone route, several other classical strategies exist for constructing the pyrimidine-2-thiol skeleton, generally categorized by the bond-forming pattern of the reactants. These include [3+3], [4+2], and [5+1] heterocyclization approaches. nih.gov

One common alternative involves the reaction of β-dicarbonyl compounds or their equivalents with thiourea. For example, 1,3-diketones can react with thiourea under acidic or basic conditions to yield pyrimidine-2-thiones.

Another pathway involves the use of isothiocyanates. For instance, β-ketoisothiocyanates can undergo intramolecular reductive cyclization to form pyrimidine-2-thiols. acs.org Similarly, the reaction of 3-isothiocyanatobutanal with various diamines has been shown to produce pyrimidine (B1678525) derivatives, with the product structure dependent on the specific diamine used. researchgate.net

The reaction of diamines with carbon disulfide also provides a route to fused pyrimidine-1-thiones. For example, octahydro-1H-pyrido[1,2-c]pyrimidine-1-thione has been synthesized from the corresponding diamine and carbon disulfide. nih.gov While these methods are less direct for non-fused systems like this compound, they are fundamental in the broader context of pyrimidine-thiol synthesis.

Modernized and High-Efficiency Synthetic Protocols

In recent years, synthetic organic chemistry has shifted towards developing more efficient, faster, and environmentally benign methodologies. The synthesis of 2-thiopyrimidines has benefited significantly from these advancements.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner products compared to conventional heating methods. mdpi.com The synthesis of pyrimidine-2-thiol derivatives from chalcones and thiourea is particularly amenable to microwave irradiation. tubitak.gov.tr

Several studies have demonstrated the advantages of using microwaves for this transformation. For example, the synthesis of 5-benzoyl-4,6-diphenyl-1,2,3,4-tetrahydro-2-thioxopyrimidine was achieved via a three-component Biginelli-type reaction under microwave irradiation, showcasing a simple and efficient route. scilit.com Another report describes the synthesis of a series of 4,6-diarylpyrimidine-2(1H)-thiol derivatives using a solid-phase microwave method, which significantly reduced reaction times and improved yields. tubitak.gov.tr

The benefits of microwave assistance are often dramatic. In the synthesis of various thiazolopyrimidine derivatives, which start from 2-thioxo-tetrahydropyrimidines, reaction times were reduced from hours or even days to mere minutes, with yields increasing by 17-23%. mdpi.comnih.govnih.gov This efficiency is crucial for the rapid generation of compound libraries for screening purposes.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Ref |

|---|---|---|---|

| Biginelli reaction for Thiazolopyrimidine Precursors | 24 h, 42-55% | 8 min, 69-88% | nih.gov |

This table is interactive and can be sorted by column headers.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In pyrimidine synthesis, this often translates to using non-toxic solvents (like water or ethanol), employing catalysts, and designing one-pot reactions to minimize waste. rsc.org

A notable green approach is the use of aqueous media for synthesis. An efficient one-pot, three-component synthesis of 2-amino-pyrimidine derivatives has been developed using water as the solvent and piperidine (B6355638) as a catalyst, offering excellent yields and an environmentally friendly procedure. scholarsresearchlibrary.com

The use of heterogeneous nanocatalysts also aligns with green chemistry principles, as they can be easily recovered and reused. For instance, magnetic Fe₃O₄@TiO₂ nanoparticles have been used to catalyze the one-pot multicomponent synthesis of pyrido[2,3-d]pyrimidines, a class of fused pyrimidines, under solvent-free conditions or in water. rsc.org A particularly innovative and sustainable multicomponent synthesis of pyrimidines uses an iridium pincer complex to catalyze the reaction of amidines with up to three different alcohols, producing only water and hydrogen gas as byproducts. acs.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. youtube.com The Biginelli reaction, which can be adapted to produce pyrimidine-2-thiols, is a classic example of a three-component reaction (aldehyde, β-ketoester, and thiourea). researchgate.netscilit.com

Modern MCRs for pyrimidine synthesis often employ novel catalysts to achieve high selectivity and yield under mild conditions. mdpi.com For example, a titanium-catalyzed multicomponent reaction of alkynes, isocyanates, and amidines has been developed for the synthesis of pyrimidines. thieme-connect.de Another strategy involves an iridium-catalyzed regioselective MCR of amidines and alcohols, which allows for the assembly of highly decorated pyrimidines. acs.org

These MCR strategies are powerful because they allow for the rapid construction of complex molecules from simple, readily available starting materials in a single step, which is a significant advantage over traditional multi-step linear syntheses. scholarsresearchlibrary.com Theoretical studies are also being employed to elucidate the complex mechanisms of these reactions, which can aid in the design of more efficient catalysts and reaction conditions. nih.gov

Regioselective Synthesis and Isomer Control

The regioselective synthesis of this compound is predominantly accomplished via the cyclocondensation reaction of a specific chalcone precursor with thiourea. The control over the final arrangement of the thiophene (B33073) group at the 4-position of the pyrimidine ring is dictated by the initial synthesis of the chalcone itself.

The key intermediate, (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one, is typically prepared through a Claisen-Schmidt condensation. This reaction involves the base-catalyzed reaction of 2-acetylthiophene (B1664040) with a suitable aromatic aldehyde, or conversely, the reaction of thiophene-2-carbaldehyde with an acetophenone derivative. researchgate.netresearchgate.net The regioselectivity is locked in at this stage. For the synthesis of the parent compound, thiophene-2-carbaldehyde is reacted with acetophenone.

The subsequent reaction of this thiophene-containing chalcone with thiourea in the presence of a base, such as potassium hydroxide in ethanol, leads to the formation of the pyrimidine-2-thione ring. nih.govimpactfactor.org The reaction proceeds with a high degree of regioselectivity.

The potential for isomer formation lies in the initial chalcone synthesis. For instance, if 1-(thiophen-2-yl)ethan-1-one were reacted with benzaldehyde, the resulting chalcone would lead to 6-phenyl-4-(thiophen-2-yl)pyrimidine-2-thiol. Therefore, careful selection of the starting materials for the Claisen-Schmidt condensation is paramount for ensuring the desired isomeric product.

Table 1: Regioselective Synthesis of 4-Aryl-6-(thiophen-2-yl)pyrimidine-2-thiol Analogs

| Chalcone Precursor | Reagents and Conditions | Product | Reference |

| (E)-1-Aryl-3-(thiophen-2-yl)prop-2-en-1-one | Thiourea, KOH, Ethanol, Reflux | 4-Aryl-6-(thiophen-2-yl)pyrimidine-2-thiol | nih.gov |

| (E)-3-(Thiophen-2-yl)-1-(p-tolyl)prop-2-en-1-one | Thiourea, Alcoholic KOH, Reflux | 4-(p-Tolyl)-6-(thiophen-2-yl)pyrimidine-2-thiol | mdpi.com |

| (E)-1-(4-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one | Thiourea, KOH, Absolute Ethanol, Reflux | 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol | nih.gov |

| (E)-1-(4-Chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one | Thiourea, KOH, Absolute Ethanol, Reflux | 4-(4-Chlorophenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol | nih.gov |

Mechanism-Based Synthetic Pathway Elucidation

The formation of this compound from the corresponding chalcone and thiourea proceeds through a well-documented reaction mechanism involving a series of nucleophilic additions and condensation steps. The elucidation of this pathway is crucial for optimizing reaction conditions and understanding potential side reactions.

Michael Addition: The nucleophilic sulfur or nitrogen of thiourea attacks the β-carbon of the α,β-unsaturated carbonyl system of the thiophene-containing chalcone. This is a conjugate addition reaction that forms a tetrahedral intermediate.

Intramolecular Cyclization: The intermediate then undergoes an intramolecular cyclization. The amino group of the thiourea attacks the carbonyl carbon of the former chalcone, leading to the formation of a six-membered heterocyclic ring.

Dehydration: The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) to form a more stable dihydropyrimidine (B8664642) derivative.

Tautomerization and Aromatization: The dihydropyrimidine intermediate can then undergo tautomerization and oxidation (often facilitated by air or an oxidizing agent) to yield the final aromatic this compound. The thiol form is generally favored in the solid state.

The regioselectivity of the reaction is governed by the initial Michael addition. The β-carbon of the chalcone is the most electrophilic position in the conjugated system, making it the primary site of attack for the nucleophilic thiourea. The subsequent cyclization then dictates that the thiophene group (from the β-position of the chalcone) will be located at position 4 of the pyrimidine ring, while the other aryl group (from the carbonyl side of the chalcone) will be at position 6.

Computational studies, such as Density Functional Theory (DFT), on analogous systems have supported this mechanistic pathway, indicating the relative stability of the intermediates and the transition states involved in the cyclization process. mdpi.com

Chemical Transformations and Derivatization Strategies of 4 Thiophen 2 Ylpyrimidine 2 Thiol

Reactions at the Thiol (-SH) Group

The thiol group is the most prominent functional group for the initial derivatization of 4-thiophen-2-ylpyrimidine-2-thiol, offering several avenues for chemical modification, including alkylation, engaging in tautomeric equilibria, and undergoing oxidation reactions.

Alkylation to Form S-Substituted Pyrimidines (e.g., Methylsulfanylation)

Alkylation of the thiol group in this compound is a common strategy to introduce a variety of substituents at the 2-position of the pyrimidine (B1678525) ring. This reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom of the thiol group acts as the nucleophile. The reaction is typically carried out in the presence of a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. A range of alkylating agents can be employed, including alkyl halides (e.g., methyl iodide, ethyl bromide), benzyl halides, and other activated alkyl systems.

For instance, methylsulfanylation, the introduction of a methylthio (-SCH3) group, can be achieved by reacting this compound with a methylating agent like methyl iodide in a suitable solvent and basic conditions. The resulting S-methylated product, 2-(methylthio)-4-(thiophen-2-yl)pyrimidine, possesses a modified electronic and steric profile compared to the parent thiol, which can significantly influence its biological activity and further chemical reactivity. The general scheme for S-alkylation is depicted below:

Table 1: Examples of S-Alkylation Reactions of Thiol-Containing Heterocycles

| Starting Material | Alkylating Agent | Product | Reference |

| 2-Mercaptopyrimidine (B73435) derivatives | Benzyl halides | 2-Benzylthiopyrimidine derivatives | researchgate.net |

| 2-Thio-containing pyrimidines | Methyl iodide | S-methyl derivatives | nih.gov |

While specific examples for the alkylation of this compound are not extensively documented in readily available literature, the principles of S-alkylation of heterocyclic thiols are well-established researchgate.netnih.gov.

Thiol-Thione Tautomerism and its Chemical Implications

Like many heterocyclic compounds containing a thiol group adjacent to a nitrogen atom, this compound can exist in two tautomeric forms: the thiol form and the thione form. This dynamic equilibrium is known as thiol-thione tautomerism.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and pH. In general, polar solvents tend to favor the thione form, while nonpolar solvents may favor the thiol form researchgate.net. Spectroscopic techniques such as UV-Vis, FT-IR, and NMR, along with computational studies, are often employed to investigate the tautomeric equilibrium of such systems nih.gov.

The existence of both tautomers has significant chemical implications. The thiol form is nucleophilic at the sulfur atom, as seen in alkylation reactions. In contrast, the thione form can exhibit nucleophilicity at the nitrogen atom, leading to N-alkylation products under certain conditions. Furthermore, the different electronic and structural properties of the tautomers can affect their biological activity, as they will interact differently with biological targets. Understanding and controlling the tautomeric equilibrium is therefore crucial for designing and synthesizing derivatives with desired properties. Studies on related 2-mercaptopyridine and 2-mercaptopyrimidine systems have shown that the thione form often predominates in solution researchgate.net.

Oxidation Reactions and Disulfide Formation

The thiol group of this compound is susceptible to oxidation. Mild oxidizing agents can lead to the formation of a disulfide-linked dimer, bis(4-(thiophen-2-yl)pyrimidin-2-yl) disulfide. This reaction involves the coupling of two thiol molecules with the concomitant removal of two hydrogen atoms. A variety of reagents can be used to effect this transformation, including hydrogen peroxide, iodine, or even air under certain conditions biolmolchem.comorganic-chemistry.org.

The formation of a disulfide bond is a reversible process; the disulfide can be reduced back to the corresponding thiols using a suitable reducing agent. This redox interconversion is a key feature of thiol chemistry and is relevant in various biological systems libretexts.orgnih.gov.

The resulting disulfide is a larger, more lipophilic molecule than the parent thiol, which can alter its physical and biological properties. The synthesis of such disulfides can be a deliberate strategy for creating new chemical entities or can occur as an unintended side reaction during other chemical manipulations of the thiol.

Modifications of the Pyrimidine Ring System

Beyond the reactions at the thiol group, the pyrimidine ring of this compound is also amenable to various chemical modifications, including substitution reactions and ring transformations to form fused heterocyclic systems.

Nucleophilic and Electrophilic Substitutions on the Pyrimidine Core

The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present on the ring. While the thiol group itself is not a good leaving group, it can be converted into one, for example, by oxidation to a sulfonyl group. Alternatively, other substituents on the pyrimidine ring, if present, could be displaced by nucleophiles. For instance, if a chloro substituent were present at the 4- or 6-position of the pyrimidine ring, it could be readily displaced by a variety of nucleophiles such as amines, alkoxides, or thiolates researchgate.netrsc.org. The reactivity of halopyrimidines towards nucleophilic substitution is well-documented, with the C4 position often being more reactive than the C2 position stackexchange.com.

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. However, the thiophene (B33073) ring attached at the 4-position is an electron-rich heterocycle and would be the more likely site for electrophilic attack.

Ring Transformations and Fused Heterocycle Formation (e.g., Pyrazolopyrimidines, Triazolopyrimidines)

The this compound scaffold can serve as a precursor for the synthesis of more complex fused heterocyclic systems. These reactions often involve the introduction of a second reactive group onto the pyrimidine ring, followed by a cyclization step.

For example, the synthesis of pyrazolo[3,4-d]pyrimidines, which are structural analogues of purines and often exhibit significant biological activity, can be achieved from appropriately substituted pyrimidines nih.govekb.egresearchgate.netresearchgate.net. A common synthetic route involves the use of a pyrimidine with a hydrazine or a related group adjacent to a carbonyl or a potential carbonyl group. Starting from this compound, one could envision a synthetic sequence where the thiol group is first converted to an amine or a hydrazine, and a reactive group is introduced at the 5-position of the pyrimidine ring to facilitate cyclization into a pyrazolopyrimidine.

Similarly, the synthesis of triazolopyrimidines can be accomplished from pyrimidine precursors bearing an amino and a hydrazino group, or by reacting a diaminopyrimidine with a suitable one-carbon synthon nih.govnih.govresearchgate.netresearchgate.net. For instance, a 2-aminopyrimidine derivative can be condensed with various reagents to form a fused triazole ring. The synthesis of pyrimidopyrimidines from 4-(thiophen-2-yl)pyrimidine-2-amine has been reported, suggesting that similar transformations could be possible starting from the corresponding thiol ias.ac.inresearchgate.net.

Table 2: Examples of Fused Heterocycles Synthesized from Pyrimidine Derivatives

| Fused Heterocycle | General Precursor | Reference |

| Pyrazolo[3,4-d]pyrimidines | Substituted pyrazoles or pyrimidines | nih.govekb.eg |

| Triazolo[4,3-a]pyrimidines | 2-Hydrazinopyrimidines | nih.gov |

| Pyrimido[1,2-a]pyrimidines | 2-Aminopyrimidines | ias.ac.inresearchgate.net |

These ring transformation reactions significantly expand the chemical space accessible from this compound, allowing for the creation of a diverse library of fused heterocyclic compounds with potential applications in drug discovery and materials science.

Introduction of Diverse Functionalities for Hybrid Structures

The exocyclic thiol group at the 2-position of the pyrimidine ring is a prime site for introducing a wide array of functionalities, leading to the creation of hybrid molecular structures. This is typically achieved through S-alkylation reactions with various electrophilic reagents bearing additional functional groups. These reactions leverage the nucleophilicity of the thiolate anion, which is readily formed in the presence of a base.

One common strategy involves the reaction of this compound with functionalized alkyl halides. This approach allows for the facile introduction of chains containing esters, nitriles, amides, or other heterocyclic rings. For instance, alkylation with ethyl chloroacetate would introduce an ester functionality, which can be further hydrolyzed to a carboxylic acid or converted to an amide, thereby providing a handle for constructing larger molecular architectures.

Another important method for introducing diverse functionalities is the reaction with epoxides. The ring-opening of an epoxide, such as epichlorohydrin or styrene oxide, by the thiolate nucleophile results in the formation of a β-hydroxythioether. The newly introduced hydroxyl group can then serve as a point for further derivatization, such as esterification or etherification, enabling the connection to other molecular fragments.

The synthesis of 4-pyrimidone-2-thioethers represents a valuable class of derivatives. These compounds can be prepared through the condensation of S-alkylisothioureas with β-ketoesters, offering a convenient one-pot synthesis. This methodology highlights the utility of the thioether linkage in constructing complex pyrimidine-based structures. The thioether at the 2-position can act as a linker to other moieties or be oxidized to a sulfone to facilitate nucleophilic aromatic substitution.

These derivatization strategies effectively transform the this compound core into a versatile building block for creating complex hybrid molecules with potentially enhanced properties and applications.

| Starting Material | Reagent | Reaction Type | Functional Group Introduced | Resulting Hybrid Structure Moiety |

| This compound | Functionalized Alkyl Halide (e.g., Ethyl chloroacetate) | S-Alkylation | Ester, Carboxylic Acid, Amide | Thioether with terminal ester/acid/amide |

| This compound | Epoxide (e.g., Epichlorohydrin) | Nucleophilic Ring Opening | Hydroxyl, Halogen | β-Hydroxythioether |

| S-Alkylisothiourea | β-Ketoester | Condensation | Keto, Ester | 4-Pyrimidone-2-thioether |

Functionalization of the Thiophene Moiety

The thiophene ring in this compound is susceptible to a range of functionalization reactions, primarily through electrophilic substitution and metal-catalyzed cross-coupling reactions. These transformations allow for the modification of the electronic properties and steric profile of the molecule.

Electrophilic Substitution Reactions:

The thiophene ring is an electron-rich aromatic system, making it amenable to electrophilic attack. The substitution generally occurs at the C-5 position of the thiophene ring, which is the most activated position.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the thiophene ring, typically at the 5-position. The reaction is carried out using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride or tin(IV) chloride. For instance, acylation with acetyl chloride would yield 4-(5-acetylthiophen-2-yl)pyrimidine-2-thiol. These resulting ketones are valuable intermediates for further transformations.

Vilsmeier-Haack Reaction: This reaction is a mild method for the formylation of electron-rich aromatic rings. Using a mixture of phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF), a formyl group (-CHO) can be introduced at the 5-position of the thiophene ring. The resulting aldehyde is a versatile functional group that can participate in various subsequent reactions, such as reductive amination, oxidation to a carboxylic acid, or conversion into other heterocyclic systems.

Metal-Catalyzed Cross-Coupling Reactions:

To perform cross-coupling reactions, the thiophene ring must first be functionalized with a suitable leaving group, typically a halogen. Halogenation of the thiophene ring, for example with N-bromosuccinimide (NBS), can selectively introduce a bromine atom at the 5-position. This bromo-derivative can then be used in a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This is a powerful method for forming carbon-carbon bonds. The 5-bromo-substituted 4-(thiophen-2-yl)pyrimidine-2-thiol can be coupled with a wide range of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base. This reaction allows for the introduction of diverse aromatic and heteroaromatic substituents onto the thiophene ring, significantly expanding the structural diversity of the derivatives. However, it is noted that in some cases, the sulfur atom of the thiophene can act as a poison to the palladium catalyst.

These functionalization strategies for the thiophene moiety are crucial for fine-tuning the molecular properties and for the synthesis of complex derivatives with potential applications in various fields of chemistry.

| Reaction Type | Reagents | Position of Functionalization | Functional Group Introduced |

| Friedel-Crafts Acylation | Acyl chloride/anhydride, Lewis acid | 5-position of thiophene | Acyl group (e.g., -COCH3) |

| Vilsmeier-Haack Reaction | POCl3, DMF | 5-position of thiophene | Formyl group (-CHO) |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Pd catalyst, base | 5-position of thiophene (pre-halogenated) | Aryl or heteroaryl group |

Advanced Structural Elucidation and Spectroscopic Characterization for Molecular Architecture

Vibrational Spectroscopy for Functional Group Identification (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in 4-thiophen-2-ylpyrimidine-2-thiol. The spectra are characterized by distinct bands corresponding to the vibrational modes of the pyrimidine (B1678525) and thiophene (B33073) rings, as well as the thiol group.

The analysis of related pyrimidine and thiophene structures provides a basis for assigning the observed vibrational frequencies. For instance, studies on 2-mercaptopyrimidine (B73435) reveal characteristic vibrations that can be correlated to the pyrimidine moiety of the title compound. nih.gov Similarly, research on 2-thiophene carboxylic acid and other substituted thiophenes offers insights into the vibrational modes of the thiophene ring. iosrjournals.org

Key vibrational modes anticipated for this compound include:

C-S stretching vibrations within the thiophene ring, typically observed in the range of 600-900 cm⁻¹. iosrjournals.org

C-C stretching vibrations of the aromatic rings. For 2-substituted thiophenes, these bands are found between 1347 and 1532 cm⁻¹. iosrjournals.org

N-H and C=S vibrations associated with the pyrimidine-2-thiol (B7767146) moiety. The presence of tautomerism can influence the position and appearance of these bands. ijfans.org

C-H stretching and bending modes for both the pyrimidine and thiophene rings.

Computational studies, such as those employing Density Functional Theory (DFT), have been successfully used to calculate the theoretical vibrational frequencies for related molecules like 2-amino-4,6-dimethyl pyrimidine, showing good agreement with experimental data. nih.gov A similar theoretical approach for this compound would aid in the precise assignment of its experimental IR and Raman spectra.

Interactive Data Table: Predicted Vibrational Frequencies for this compound based on related compounds

| Functional Group | Predicted Wavenumber (cm⁻¹) | Technique | Reference Compound |

| C-S (Thiophene) | 600-900 | IR/Raman | 2-Thiophene Carboxylic Acid iosrjournals.org |

| C-C (Thiophene) | 1347-1532 | IR/Raman | 2-Substituted Thiophenes iosrjournals.org |

| C-S (Thiophene) | 839, 608 | IR/Raman | Substituted Thiophenes iosrjournals.org |

| SO₂ Rocking | ~416 | IR | 5-amino-1,3,4-thiadiazole-2-sulfonamide researchgate.net |

| Fe-S Bond | 341, 469 | Raman | Adsorbed 5-amino-1,3,4-thiadiazole-2-thiol (B144363) researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the proton and carbon framework of this compound.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrimidine and thiophene rings. Based on data from analogous compounds, the aromatic protons of the pyrimidine ring typically resonate in the downfield region, while the thiophene protons appear at slightly higher field. For example, in similar pyrimidine structures, proton signals can be observed between δ 8.0 and 9.0 ppm, with thiophene protons resonating between δ 6.5 and 7.5 ppm. The coupling patterns between adjacent protons would provide valuable information about their connectivity. Dynamic NMR studies on related ylides containing a thiazoline-2-thiol moiety have demonstrated the utility of variable temperature NMR in studying rotational barriers. orientjchem.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the pyrimidine and thiophene rings will give rise to a distinct signal. The chemical shifts of these carbons are influenced by their local electronic environment. For the parent pyrimidine, carbon signals are observed at specific ppm values which can be used as a reference. chemicalbook.com The presence of the thiol group and the thiophene substituent will cause shifts in the positions of the pyrimidine carbon signals.

Interactive Data Table: Representative NMR Data for Related Structures

| Nucleus | Compound Type | Chemical Shift (ppm) |

| ¹H | Thiophen-2-yl-pyrimidine | 8.0-9.0 (pyrimidine), 6.5-7.5 (thiophene) |

| ¹H | 2,4-diphenyl-6-(thiophen-2-yl) pyrimidine | Specific shifts detailed in source rsc.org |

| ¹³C | Pyrimidine | Specific shifts detailed in source chemicalbook.com |

| ¹³C | 2,4-diphenyl-6-(thiophen-2-yl) pyrimidine | Specific shifts detailed in source rsc.org |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which helps in confirming its structure. The molecular formula of the compound is C₈H₆N₂S₂. matrix-fine-chemicals.com

The molecular weight of this compound is 194.27 g/mol . matrix-fine-chemicals.com In a mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z value corresponding to this molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum provides structural clues. Fragmentation of thiols often involves characteristic losses. researchgate.net For this compound, fragmentation could occur at the bond connecting the two rings, or within the rings themselves. Studies on the fragmentation of similar heterocyclic compounds, such as 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid, show disintegration of the protonated molecule into several fragments under collision-induced dissociation. researchgate.net This suggests that the fragmentation of this compound would also yield structurally informative ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound. The presence of conjugated π systems in both the pyrimidine and thiophene rings leads to the absorption of UV or visible light, causing electrons to be promoted from lower to higher energy molecular orbitals. libretexts.org

The key electronic transitions expected for this molecule are π → π* and n → π* transitions. libretexts.orglumenlearning.com

π → π transitions* arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. These are typically high-intensity absorptions.

n → π transitions* involve the promotion of an electron from a non-bonding orbital (on the nitrogen or sulfur atoms) to an antibonding π* orbital. These transitions are generally of lower intensity. youtube.com

The conjugation between the pyrimidine and thiophene rings is expected to result in a red shift (shift to longer wavelength) of the absorption maxima compared to the individual, unconjugated rings. lumenlearning.com The specific λmax values would be characteristic of the extended chromophore system. For instance, studies on (E)-N′-(thiophen-2-ylmethylene) nicotinohydrazide, which also contains a thiophene ring, have utilized UV-Vis spectroscopy to study its electronic transitions. researchgate.net

X-ray Crystallography for Solid-State Geometric Parameters and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique would provide accurate data on bond lengths, bond angles, and dihedral angles, revealing the molecule's conformation and the planarity of the ring systems.

A crystallographic study of this compound would likely show the molecule to be nearly planar, with a specific dihedral angle between the pyrimidine and thiophene rings. It would also elucidate any intermolecular hydrogen bonding involving the thiol group and the nitrogen atoms of the pyrimidine ring.

Chiroptical Studies for Chiral Derivatives (if applicable)

The parent compound, this compound, is not chiral. Therefore, chiroptical studies such as circular dichroism (CD) are not applicable. However, if chiral derivatives of this compound were to be synthesized, for instance, by introducing a chiral substituent, then chiroptical techniques would be essential for characterizing their stereochemical properties.

Computational and Theoretical Investigations of 4 Thiophen 2 Ylpyrimidine 2 Thiol

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules at the atomic level. icm.edu.plirjweb.com These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy. For 4-thiophen-2-ylpyrimidine-2-thiol, DFT calculations using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p) are commonly employed to achieve a balance between computational cost and accuracy. icm.edu.plepstem.net

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO analysis)

The electronic structure of a molecule is fundamentally described by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. ossila.comresearchgate.net

A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and a greater ease of electronic excitation. researchgate.net For molecules with extensive conjugation, the HOMO-LUMO gap tends to decrease. In this compound, the presence of both the pyrimidine (B1678525) and thiophene (B33073) rings, which are aromatic systems, leads to a delocalized π-electron system. This conjugation is expected to result in a relatively small HOMO-LUMO gap, rendering the molecule chemically reactive.

The distribution of the HOMO and LUMO across the molecular framework reveals the most probable sites for electrophilic and nucleophilic attack, respectively. In analogous pyrimidine derivatives, the HOMO is often localized on the electron-rich regions, while the LUMO is distributed over the electron-deficient parts of the molecule. irjweb.com For this compound, the HOMO is anticipated to have significant contributions from the sulfur atoms and the thiophene ring, while the LUMO may be more localized on the pyrimidine ring.

Table 1: Representative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap | 4.5 |

| Note: These are representative values based on DFT calculations of similar heterocyclic systems and are for illustrative purposes. |

Molecular Geometry Optimization and Conformation Analysis

Molecular geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. icm.edu.pl This process provides key information on bond lengths, bond angles, and dihedral angles. For this compound, the optimized geometry would reveal the planarity of the pyrimidine and thiophene rings and the orientation of the thiol group.

Table 2: Representative Optimized Geometrical Parameters

| Parameter | Thiol Tautomer | Thione Tautomer |

| C-S (thiol/thione) Bond Length (Å) | 1.75 | 1.68 |

| C-N (pyrimidine) Bond Length (Å) | 1.34 | 1.38 |

| C-C (inter-ring) Bond Length (Å) | 1.48 | 1.48 |

| Dihedral Angle (Thiophene-Pyrimidine) (°) | 20-40 | 20-40 |

| Note: These are representative values based on DFT calculations of similar heterocyclic systems and are for illustrative purposes. |

Reactivity Prediction and Reaction Path Studies

Quantum chemical calculations can be used to predict the reactivity of a molecule through various reactivity descriptors derived from the HOMO and LUMO energies. researchgate.net These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. A high chemical hardness, for instance, indicates low reactivity. researchgate.net

Furthermore, reaction path studies can be performed to investigate the mechanism of chemical reactions involving this compound. researchgate.net By mapping the potential energy surface for a given reaction, the transition state structures and activation energies can be determined. This information is invaluable for understanding the kinetics and thermodynamics of the reaction.

Tautomeric Equilibrium Analysis (Thiol-Thione Isomerism)

This compound can exist in two tautomeric forms: the thiol form and the thione form. researchgate.netresearchgate.net The thiol form possesses a C-SH group, while the thione form has a C=S and an N-H group within the pyrimidine ring. The relative stability of these two tautomers is a critical aspect of the molecule's chemistry and can be investigated computationally.

Theoretical calculations can predict the equilibrium constant for the thiol-thione tautomerism by computing the Gibbs free energy difference between the two forms. researchgate.net Studies on similar systems, such as 2-mercaptopyrimidine (B73435), have shown that the thione form is generally more stable, particularly in the solid state and in polar solvents. researchgate.net The solvent can play a significant role in shifting the equilibrium, with polar solvents often favoring the more polar thione tautomer. researchgate.net

Table 3: Representative Tautomeric Energy Differences

| Tautomer | Relative Energy (kcal/mol) |

| Thiol | 2-5 |

| Thione | 0 |

| Note: These are representative values based on DFT calculations of similar heterocyclic systems and are for illustrative purposes. The thione form is set as the reference with zero relative energy. |

Spectroscopic Property Simulations (NMR, IR, UV-Vis) and Comparison with Experimental Data

Computational methods can simulate various spectroscopic properties of this compound, which can then be compared with experimental data to validate the theoretical model and aid in spectral assignment. icm.edu.plresearchgate.netresearchgate.net

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. icm.edu.plepstem.net These calculated shifts can be correlated with experimental spectra to confirm the molecular structure and assign specific resonances to individual atoms. epstem.net

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy with respect to the atomic coordinates. researchgate.netresearchgate.net The calculated IR spectrum provides a theoretical fingerprint of the molecule, and by comparing it with the experimental spectrum, the vibrational modes can be assigned to specific bond stretches, bends, and torsions. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.netresearchgate.net These calculations can help in understanding the nature of the electronic transitions (e.g., π→π* or n→π*) and how they are influenced by the molecular structure and solvent.

Table 4: Representative Simulated vs. Experimental Spectroscopic Data

| Spectroscopic Data | Simulated Value | Experimental Value |

| ¹³C NMR Chemical Shift (C=S) (ppm) | 180-190 | 185 |

| IR Frequency (C=S stretch) (cm⁻¹) | 1100-1200 | 1150 |

| UV-Vis λmax (nm) | 300-320 | 310 |

| Note: These are representative values based on data for similar heterocyclic systems and are for illustrative purposes. |

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations are excellent for studying static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. spectrabase.com MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape and the study of its flexibility and interactions with its environment, such as a solvent.

For this compound, MD simulations can reveal the accessible conformations and the timescales of transitions between them. This is particularly useful for understanding how the molecule might adapt its shape to fit into a binding site of a biological macromolecule. The simulation can also provide information on the solvation structure around the molecule and the dynamics of hydrogen bonding with solvent molecules.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method helps in understanding the binding affinity and the specific interactions that stabilize the ligand-protein complex. While direct and extensive molecular docking studies specifically focused on this compound are not widely published, the existing research on closely related pyrimidine-2-thiol (B7767146) and thiophene-containing derivatives provides significant insights into its potential interactions with various enzymatic targets.

Research into pyrimidine-2-thiol derivatives has highlighted their potential as inhibitors of enzymes like cyclooxygenase (COX). ashdin.com For instance, studies on similar structures have shown that the pyrimidine-thiol scaffold can fit into the active sites of both COX-1 and COX-2. ashdin.com

In a broader context, thiophene-containing compounds have been investigated for their inhibitory activity against various protein targets. For example, docking studies of thiophene derivatives with the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase have been performed to evaluate their potential as anticancer agents. mdpi.com These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that are crucial for binding affinity. mdpi.com

The table below summarizes findings from molecular docking studies on compounds structurally related to this compound, illustrating the types of interactions and binding energies observed. This data serves as a predictive framework for how this compound might interact with similar biological targets.

| Derivative Class | Protein Target | Key Interacting Residues | Observed Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Pyridine containing pyrimidine-2-thiol | Cyclooxygenase-2 (COX-2) | Not Specified | -4.90 | ashdin.com |

| Benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives | Cyclooxygenase-2 (COX-2) | His-90, Gln-192, His-207, His-386, His-388 | Up to -9.4 | nih.gov |

| Thiazolyl pyridines linked with thiophene | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Not Specified | -21.98 (Compared to Erlotinib) | mdpi.com |

The insights gained from these computational studies are invaluable. For example, the docking of benzothieno[3,2-d]pyrimidin-4-one thio-derivatives, which share structural similarities with this compound, revealed that the orientation of the thiophene ring can be significant for locking the compound into the active site of COX-2. nih.gov Furthermore, the amino acid residues His-386, His-388, His-214, and His-207 have been identified as important for the selective inhibition of COX-2 by thiophene-containing compounds. nih.gov

While these studies provide a strong basis for predicting the ligand-target interactions of this compound, dedicated in silico analysis of this specific compound is necessary to fully elucidate its pharmacological potential. Such studies would involve docking it against a panel of relevant biological targets to identify its most likely protein partners and to understand the precise molecular interactions that govern its binding.

Coordination Chemistry and Metal Complexation of 4 Thiophen 2 Ylpyrimidine 2 Thiol

Ligand Design and Binding Modes (S-Coordination, N-Coordination, Mixed Coordination)

The coordinating ability of 4-thiophen-2-ylpyrimidine-2-thiol is dictated by the presence of several potential donor sites: the two nitrogen atoms of the pyrimidine (B1678525) ring, the exocyclic sulfur atom of the thiol group, and the sulfur atom of the thiophene (B33073) ring. The ligand's functionality is significantly influenced by thione-thiol tautomerism, allowing it to exist in equilibrium between the 4-thiophen-2-ylpyrimidine-2(1H)-thione and this compound forms. This equilibrium is crucial for its coordination, as deprotonation of the thiol group readily provides an anionic thiolate ligand for metal binding.

The primary binding modes observed and anticipated for this ligand include:

S-Coordination: The ligand can coordinate to a metal center exclusively through the deprotonated exocyclic sulfur atom, acting as a monodentate thiolate ligand.

N,S-Bidentate Chelation: A highly common mode for related pyrimidine-2-thiol (B7767146) ligands involves the formation of a stable chelate ring through coordination of the exocyclic sulfur and one of the adjacent pyrimidine nitrogen atoms (N1). researchgate.net This mode is prevalent in the formation of mononuclear and binuclear complexes.

N,S-Bridging Coordination: In polynuclear complexes, the ligand can act as a bridge between two or more metal centers. For instance, related pyrimidine-2-thionate ligands are known to form binuclear platinum complexes where they bridge two metal ions using the N1 and S2 atoms. researchgate.net

Mixed Coordination: There is a possibility for the involvement of the thiophene sulfur in coordination, as seen in other thiophene-containing ligands. jetir.org This could lead to more complex structures where the ligand acts as a tridentate or bridging ligand in a more intricate fashion.

The steric hindrance and electronic effects posed by the thiophene substituent can influence the preference for a specific coordination mode and the resulting geometry of the complex.

Synthesis and Characterization of Metal Complexes (e.g., Transition Metal Complexes)

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov A general and effective method is the direct reaction of the ligand with metal salts such as acetates, chlorides, or nitrates in an alcoholic medium, like ethanol (B145695) or methanol, often under reflux for several hours. jetir.orgnih.gov In many cases, the complex precipitates from the solution upon cooling and can be isolated by filtration. jetir.org

For instance, the synthesis of transition metal complexes can be achieved by mixing a hot ethanolic solution of the ligand with a hot ethanolic solution of the respective metal salt (e.g., Cu(II) acetate, Ni(II) acetate) in a 2:1 ligand-to-metal molar ratio. nih.gov The reaction of related pyrimidine thiols with titanium tetrachloride has also been reported to yield titanium complexes. researchgate.net

Characterization of the resulting complexes is performed using a suite of analytical and spectroscopic techniques:

Elemental Analysis (C, H, N, S): To confirm the empirical formula and stoichiometry of the complex. mdpi.com

Infrared (IR) Spectroscopy: To identify the coordinating atoms by observing shifts in the vibrational frequencies of the ligand upon complexation.

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): For diamagnetic complexes, NMR provides detailed structural information in solution. nih.gov

Molar Conductivity Measurements: To determine whether the complex is an electrolyte or non-electrolyte in solution, which helps in understanding if anions are coordinated to the metal ion. jetir.org

Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and the presence of solvent molecules. mdpi.com

Structural Analysis of Coordination Compounds (e.g., X-ray Diffraction of Complexes)

Single-crystal X-ray diffraction is the most definitive method for the structural elucidation of coordination compounds, providing precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. nih.govmdpi.com For complexes of this compound, this technique would unequivocally confirm the binding mode of the ligand and the coordination environment around the metal center.

Based on studies of analogous pyrimidine-thiolate and thiophene-containing complexes, various geometries can be expected:

Tetrahedral: Often observed for d¹⁰ metal ions like Zn(II) and Cd(II). nih.govmdpi.com

Square Planar: Common for d⁸ metal ions such as Ni(II) and Pt(II). nih.gov

Octahedral: Frequently adopted by a wide range of transition metals. jetir.org

Structural analysis of related platinum(III) pyrimidine-2-thiolate complexes has revealed dinuclear structures with Pt-Pt bonds, where four bridging ligands arrange in a cis-planar array of two sulfur and two nitrogen atoms around each platinum center. researchgate.net X-ray studies on thiophene-derived Schiff base complexes have confirmed distorted tetrahedral geometries for zinc and cadmium. nih.gov

Below is a table of representative bond lengths that might be expected in metal complexes of this compound, based on data from similar structures.

| Bond Type | Typical Bond Length (Å) | Metal Ion Example |

| M-S (Thiolate) | 2.30 - 2.40 | Zn(II), Cd(II), Ti(IV) |

| M-N (Pyrimidine) | 2.00 - 2.20 | Zn(II), Pt(II), Cu(II) |

| Pt-Pt | ~2.53 | Pt(III) |

This data is illustrative and based on structurally related compounds.

Spectroscopic Probing of Metal-Ligand Interactions

Spectroscopic methods are invaluable for probing the interaction between this compound and metal ions, especially for confirming the coordination sites.

FTIR Spectroscopy: A comparison of the IR spectrum of the free ligand with those of its metal complexes provides strong evidence of coordination. Key expected changes include:

The disappearance of the ν(S-H) band (around 2550-2600 cm⁻¹) indicates deprotonation of the thiol group and coordination via the sulfur atom.

A shift in the position of the ν(C=N) band of the pyrimidine ring to a different frequency suggests the involvement of a ring nitrogen atom in coordination. jetir.org

Changes in the vibrational bands associated with the thioamide group [ν(C-S)] further confirm the participation of the sulfur atom in binding. nih.gov

A shift in the thiophene ring's C-S stretching vibration could indicate coordination of the thiophene sulfur. jetir.org

UV-Vis Spectroscopy: The electronic spectrum of the ligand is altered upon complexation. New absorption bands may appear in the visible region, which can be assigned to d-d electronic transitions of the metal ion. The position of these bands provides information about the coordination geometry of the complex. Additionally, intense charge-transfer bands, either from the ligand to the metal (LMCT) or metal to the ligand (MLCT), may be observed. mdpi.com

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II), Ti(IV)), ¹H and ¹³C NMR spectroscopy is a powerful tool. Coordination to a metal ion typically causes a downfield or upfield shift of the signals corresponding to the protons and carbons near the binding sites. For example, a significant shift in the proton signal of the C-H adjacent to a pyrimidine nitrogen would be strong evidence for that nitrogen's involvement in coordination. nih.gov

Luminescent and Magnetic Properties of Derived Metal Complexes

The incorporation of metal ions can bestow interesting magnetic and photophysical properties upon the resulting complexes.

Magnetic Properties: For complexes with unpaired electrons (paramagnetic complexes), magnetic susceptibility measurements at room temperature are used to calculate the effective magnetic moment (μ_eff). This value is diagnostic of the metal ion's oxidation state and the stereochemistry of the complex. nih.gov For example, an octahedral Cu(II) (d⁹) complex is expected to have a magnetic moment of ~1.73 B.M., while a high-spin octahedral Co(II) (d⁷) complex would exhibit a much higher moment. jetir.org

| Metal Ion | Geometry | Spin State | Theoretical Magnetic Moment (B.M.) |

| Cu(II) | Square Planar / Octahedral | S = 1/2 | 1.73 |

| Ni(II) | Octahedral | High Spin (S=1) | 2.83 |

| Ni(II) | Square Planar | Low Spin (S=0) | 0 (Diamagnetic) |

| Co(II) | Octahedral | High Spin (S=3/2) | 3.87 |

This table presents theoretical spin-only values. Experimental values can differ due to orbital contributions.

Luminescent Properties: Many coordination complexes containing heterocyclic ligands, particularly those with d¹⁰ metal ions like Zn(II) and Cd(II), are known to exhibit luminescence. While specific data for this compound complexes is not widely reported, it is anticipated that they could display fluorescent or phosphorescent properties. This emission could originate from intraligand (π-π*) transitions centered on the aromatic system or from charge transfer states (LMCT or MLCT). The study of these properties is a promising avenue for future research, with potential applications in chemical sensing, bio-imaging, and materials science.

Exploration of Biological Interactions and Mechanistic Pathways

Molecular Mechanism of Enzyme Inhibition

There is no specific information available in the reviewed literature concerning the enzyme inhibitory activity of 4-thiophen-2-ylpyrimidine-2-thiol. While related pyrimidine (B1678525) and thiophene (B33073) derivatives have been investigated as inhibitors of various enzymes, including kinases like EGFR and VEGFR-2, no such studies have been published for this particular compound. nih.govnih.gov

Without evidence of enzyme inhibition, there are consequently no studies on whether this compound would bind to an enzyme's active site or act as an allosteric modulator.

Kinetic studies to determine the nature of enzyme inhibition (e.g., competitive, non-competitive) are absent from the scientific record for this compound.

Receptor Binding Studies and Molecular Recognition Phenomena

No receptor binding assays or molecular recognition studies have been published for this compound. Therefore, its affinity and selectivity for any biological receptor are currently unknown.

Interaction with Nucleic Acids (e.g., DNA binding mechanisms)

There is no available data to suggest that this compound interacts with nucleic acids. Studies on DNA binding or intercalation have not been performed on this compound.

Elucidation of Modulatory Effects on Cellular Pathways

The effect of this compound on any cellular signaling pathway has not been investigated. For example, a study on a different pyrimidine derivative, 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine, showed inhibition of the MEK/ERK signaling pathway in colorectal cancer cells, but similar research on this compound is not available. nih.gov

Structure-Activity Relationship (SAR) Principles for Biological Activities

Identification of Pharmacophoric Elements

A pharmacophore represents the essential steric and electronic features of a molecule necessary to interact with a specific biological target and elicit a response. For thienopyrimidine and pyrimidine-2-thiol (B7767146) derivatives, several key pharmacophoric elements have been identified through various studies.

The pyrimidine ring itself is a crucial pharmacophore, analogous to the purine (B94841) bases found in DNA and RNA, allowing these compounds to interact with a wide range of biological targets. nih.govwustl.edu The nitrogen atoms within the pyrimidine ring are key features, capable of forming hydrogen bonds with biological macromolecules. nih.gov

The thiol group at the C-2 position of the pyrimidine ring is another critical feature. It can exist in a tautomeric equilibrium with the thione form, and this flexibility can be important for receptor binding. The sulfur atom can act as a hydrogen bond acceptor and is a key interaction point in many biological systems. researchgate.net

The thiophene ring is considered a privileged pharmacophore in medicinal chemistry. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. Furthermore, the thiophene ring is often used as a bioisosteric replacement for a phenyl ring, which can improve physicochemical properties and metabolic stability. nih.gov The combination of these moieties, as seen in this compound, creates a molecule with multiple potential interaction points for biological targets.

Pharmacophore models have been developed for various classes of pyrimidine and thiophene derivatives to identify inhibitors of specific targets, such as Janus kinases (JAKs) and the SARS-CoV-2 main protease. mdpi.comnih.gov These models typically highlight the importance of aromatic features, hydrogen bond acceptors, and donors, all of which are present in the this compound structure. mdpi.comnih.gov

Impact of Substituent Effects on Molecular Interactions

The biological activity of thienopyrimidine and pyrimidine-2-thiol derivatives can be significantly modulated by the presence of different substituents on the core scaffold. Structure-activity relationship (SAR) studies have demonstrated that the nature and position of these substituents are critical for potency and selectivity.

For instance, in a series of thieno[2,3-d]pyrimidine (B153573) derivatives, substitutions around the core were explored to optimize activity against Helicobacter pylori. The introduction of various side chains influenced the compounds' potency and pharmacokinetic properties. Similarly, for pyrimidine analogues, modifications on the pyrimidine ring have been shown to affect their pharmacokinetic properties, including solubility, permeability, and metabolic stability. semanticscholar.org

In a study of pyrazolo[1,5-a]pyrimidin-7-ones, the substitution of a phenyl ring with a thien-2-yl moiety at position-2 resulted in a substantial enhancement of activity. semanticscholar.org This highlights the favorable contribution of the thiophene ring to the biological activity of pyrimidine-based compounds. The position of substituents on the pyrimidine nucleus has been found to greatly influence a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. wustl.edu

The following table summarizes the impact of different substituents on the biological activity of some pyrimidine derivatives:

| Compound Class | Substituent Modification | Impact on Biological Activity | Reference |

| Tricyclic Pyrimidines | Electron-releasing chlorine atom at position-2 and a thiophene moiety at positions-4,6 | Improved anti-inflammatory potential | semanticscholar.org |

| Pyrazolo[1,5-a]pyrimidin-7-ones | Substitution of a phenyl ring with a thien-2-yl moiety at position-2 | Substantial enhancement of activity | semanticscholar.org |

| Tetrahydrobenzo semanticscholar.orgnih.govthieno[2,3-d]pyrimidine | Introduction of this fused ring system | Enhancement of activity | semanticscholar.org |

Target Identification Strategies for Compound-Induced Biological Responses

Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action. For thienopyrimidine derivatives, a key strategy has been the analysis of resistant mutants. In studies on H. pylori, whole-genome sequencing of mutants resistant to thienopyrimidine inhibitors led to the identification of the respiratory complex I subunit NuoD as the putative target. This was further confirmed through genetic transformation and complementation of resistance.

Another approach involves screening against panels of known biological targets. For example, some 3-(thiophen-2-ylthio)pyridine derivatives were initially designed as IGF-1R inhibitors but were found to be multi-target agents, inhibiting other kinases like FGFR2, FGFR3, and EGFR. nih.gov Similarly, certain 2-thiopyrimidine derivatives were screened for their inhibitory activity against protein kinases such as CDK-1, CDK-5, and GSK-3. nih.gov

Computational methods, such as molecular docking, are also employed to predict potential targets by simulating the binding of the compound to the active sites of various proteins. semanticscholar.org These in silico approaches can help to prioritize targets for experimental validation.

In Vitro Mechanistic Studies in Biological Systems

In vitro studies are essential for elucidating the cellular and molecular mechanisms through which a compound exerts its biological effects. For thienopyrimidine and related derivatives, a variety of in vitro assays have been utilized.

Enzyme inhibition assays are a common method to confirm the direct interaction of a compound with its target. For instance, the inhibitory activity of thieno[2,3-d]pyrimidine derivatives against the cysteine protease falcipain-2 from P. falciparum was confirmed through enzyme inhibition assays. nih.gov

Cell-based assays are used to investigate the effects of a compound on cellular processes. For example, the anticancer activity of some thieno[2,3-d]pyrimidine derivatives was assessed using the MTT assay against various human cancer cell lines, including HCT-116, HepG2, and MCF-7. Cell cycle analysis is another important tool; for instance, a 3-(thiophen-2-ylthio)pyridine derivative was shown to arrest HepG2 cells in the G1/G0 phase of the cell cycle. nih.gov

The following table provides examples of in vitro studies conducted on related thiophene and pyrimidine derivatives:

| Compound/Derivative | In Vitro Assay | Finding | Reference |

| Thieno[2,3-d]pyrimidine derivatives | MTT assay on HCT-116, HepG2, MCF-7 cell lines | Showed excellent anticancer activities | |

| 3-(thiophen-2-ylthio)pyridine derivative 22 | Cell cycle analysis in HepG2 cells | Arrested cells in the G1/G0 phase | nih.gov |

| 2-thiopyrimidine derivative 3 | Kinase inhibition assay | Showed moderate activity against CDK-1 (IC50=5 µM) | nih.gov |

| Thieno[2,3-d]pyrimidine derivatives | Enzyme inhibition assay | Inhibitory potential against falcipain-2 | nih.gov |

These studies collectively demonstrate the diverse biological activities of thienopyrimidine and pyrimidine-2-thiol scaffolds and provide a framework for understanding the potential biological interactions and mechanistic pathways of this compound.

Applications in Advanced Materials Science

Development of Chemosensors and Fluorescent Probes

The inherent functionalities within 4-thiophen-2-ylpyrimidine-2-thiol make it and its derivatives prime candidates for the development of chemosensors and fluorescent probes. The pyrimidine (B1678525) and thiol groups can act as binding sites for specific analytes, while the thiophene (B33073) unit can be part of a larger conjugated system that reports on the binding event through changes in fluorescence or color.

The design of such sensors often relies on mechanisms like nucleophilic addition, Michael addition, or interactions with metal ions. nih.govnih.gov The thiol group (-SH) is particularly reactive and can be crucial for detecting various species. nih.gov Thiophene-based compounds, in general, are of significant interest for creating fluorescent probes due to their favorable photophysical properties. researchgate.net For instance, pyrene-based probes have been successfully used for the sequential "off-on-off" detection of copper (Cu²⁺) and cyanide (CN⁻) ions, demonstrating the potential of complex heterocyclic systems in sensing applications. mdpi.com While direct studies on this compound as a sensor are not extensively documented in the provided results, the principles governing related pyrimidine-2-thiol (B7767146) and thiophene derivatives suggest its high potential. For example, pyrimidine-2-thiol has been investigated as a selective ligand for the preconcentration and determination of lead ions (Pb²⁺). researchgate.net

Table 1: Examples of Sensing Mechanisms Relevant to Thiol- and Pyrimidine-Containing Probes

| Sensing Mechanism | Target Analyte Type | Principle of Detection | Potential Application for this compound |

|---|---|---|---|

| Metal-Sulfur Interaction | Heavy Metal Ions (e.g., Pb²⁺, Cu²⁺) | The thiol group selectively binds to metal ions, causing a change in the molecule's electronic properties, leading to a fluorescent or colorimetric response. nih.govresearchgate.net | Detection of environmental metal pollutants. |

| Michael Addition | Thiols (e.g., Cysteine) | The probe reacts with biological thiols, triggering a change in the fluorophore's structure and a corresponding "turn-on" or "turn-off" fluorescent signal. nih.govnih.gov | Monitoring of biological thiols in cellular systems. |

| Disulfide/Se-N Bond Cleavage | Reducing Agents (Thiols) | The probe contains a bond that is cleaved by thiols, releasing a chromophore or fluorophore and generating a detectable signal. nih.gov | Quantification of total sulfhydryl groups in biological samples. |

Functional Materials for Optoelectronics and Organic Electronics

Thiophene- and pyrimidine-based molecules are foundational components in organic electronics. researchgate.net Thiophenes, especially when polymerized, exhibit excellent semiconducting properties and are used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govjuniperpublishers.com The incorporation of a pyrimidine ring, which is electron-deficient, into a thiophene-based structure can create donor-acceptor (D-A) type materials. spiedigitallibrary.org This D-A architecture is highly beneficial for tuning the electronic energy levels (HOMO/LUMO) and improving charge transport properties. nih.gov